molecular formula C18H16F3N5 B1401765 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine CAS No. 1311279-85-2

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine

Cat. No. B1401765
M. Wt: 359.3 g/mol
InChI Key: YGOQJSYMSLWEJF-UHFFFAOYSA-N
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Description

“4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” is a chemical compound with the molecular formula C18H16F3N5 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a phenyl ring, which is further connected to a pyridine ring. The pyridine ring carries a trifluoromethyl group and a dimethylamino group .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-assisted Synthesis for Biological Activities : A study focused on the microwave-assisted synthesis of pyrazolopyridines derivatives, including those with dimethylamino groups, demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
  • Model Compounds for Betainic Guanines : Research on pyrimidine-heteroarenium salts highlighted their potential as model compounds for betainic guanines, which are crucial in RNA, showcasing the compound's role in understanding biological molecules (SchmidtAndreas & KindermannMarkus Karl, 2001).
  • Optical and Nonlinear Optical Applications : A study on thiopyrimidine derivatives, including those related to dimethylamino-pyridin-2-yl-phenyl groups, explored their significant applications in nonlinear optics (NLO) fields, emphasizing their importance in medicine and NLO technologies (Hussain et al., 2020).

Chemical Properties and Reactivity

  • Quantum Chemical Calculations : Research on Pyrimidin-1(2H)-ylaminofumarate derivatives focused on their synthesis and quantum chemical calculations, providing insights into their molecular properties and potential applications (Saracoglu et al., 2020).
  • Nucleophilic Reactions for Novel Antioxidants : A study detailed the synthesis and reactivity of pyridines and imidazoles with vinyl and aromatic halides, leading to the development of novel chain-breaking antioxidants (Koch et al., 1993).

Applications in Drug Discovery and Development

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized, showing promising anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into compounds like “4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” will continue to be an important area of study.

properties

IUPAC Name

4-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c1-26(2)16-10-13(18(19,20)21)9-15(24-16)12-5-3-4-11(8-12)14-6-7-23-17(22)25-14/h3-10H,1-2H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOQJSYMSLWEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=NC(=NC=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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